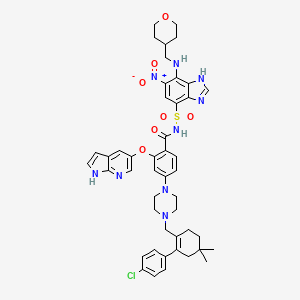

Bcl-2-IN-4

Description

BenchChem offers high-quality Bcl-2-IN-4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bcl-2-IN-4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H50ClN9O7S |

|---|---|

Molecular Weight |

908.5 g/mol |

IUPAC Name |

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[[6-nitro-7-(oxan-4-ylmethylamino)-1H-benzimidazol-4-yl]sulfonyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |

InChI |

InChI=1S/C46H50ClN9O7S/c1-46(2)13-9-32(37(24-46)30-3-5-33(47)6-4-30)27-54-15-17-55(18-16-54)34-7-8-36(39(22-34)63-35-21-31-10-14-48-44(31)50-26-35)45(57)53-64(60,61)40-23-38(56(58)59)41(43-42(40)51-28-52-43)49-25-29-11-19-62-20-12-29/h3-8,10,14,21-23,26,28-29,49H,9,11-13,15-20,24-25,27H2,1-2H3,(H,48,50)(H,51,52)(H,53,57) |

InChI Key |

PFVMZVXYLOWBLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=C6C(=C(C(=C5)[N+](=O)[O-])NCC7CCOCC7)NC=N6)OC8=CN=C9C(=C8)C=CN9)C |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of Action of a Potent and Selective Bcl-2 Inhibitor

Introduction

While specific public data for a molecule designated "Bcl-2-IN-4" is not available, this document provides an in-depth technical guide on the core mechanism of action of a representative potent and selective Bcl-2 inhibitor. The information herein is synthesized from the extensive body of research on well-characterized BH3 mimetic compounds, such as Venetoclax (ABT-199). This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the molecular interactions, cellular consequences, and methodologies used to characterize this class of therapeutic agents.

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] This family includes both pro-survival (anti-apoptotic) members, such as Bcl-2, Bcl-xL, and Mcl-1, and pro-apoptotic members, including effectors like BAX and BAK, and sensitizers known as BH3-only proteins (e.g., BIM, PUMA, BAD).[2][3] In many cancers, the overexpression of pro-survival Bcl-2 proteins sequesters pro-apoptotic proteins, thereby preventing cancer cells from undergoing apoptosis and contributing to tumor progression and therapeutic resistance.[4][5]

Selective Bcl-2 inhibitors are a class of drugs designed to restore the apoptotic potential of cancer cells.[4] These small molecules, known as BH3 mimetics, bind with high affinity to the BH3-binding groove of Bcl-2.[5][6] This action displaces pro-apoptotic proteins, which are then free to activate the mitochondrial apoptosis pathway.[1][7]

Signaling Pathway of Bcl-2 Inhibition

A selective Bcl-2 inhibitor functions by competitively binding to the hydrophobic groove of the anti-apoptotic Bcl-2 protein. This binding event displaces pro-apoptotic BH3-only proteins, such as BIM. Once liberated, these activator proteins can directly engage and activate the pro-apoptotic effector proteins BAX and BAK.[2][8] Activated BAX and BAK then oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[9][10] This permeabilization results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[11] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[12] Caspase-9 then initiates a caspase cascade, activating executioner caspases like caspase-3, which ultimately leads to the cleavage of cellular substrates and the execution of apoptosis.[13]

Quantitative Data: Binding Affinities of Bcl-2 Family Inhibitors

The efficacy of a Bcl-2 inhibitor is largely determined by its binding affinity (Ki) for Bcl-2 and its selectivity against other anti-apoptotic proteins like Bcl-xL and Mcl-1. High affinity for Bcl-2 and low affinity for other family members are desirable to maximize on-target effects and minimize off-target toxicities. The table below summarizes the binding affinities of several well-characterized Bcl-2 family inhibitors.

| Compound | Bcl-2 (Ki, nM) | Bcl-xL (Ki, nM) | Bcl-w (Ki, nM) | Mcl-1 (Ki, nM) |

| Venetoclax (ABT-199) | <0.01[6] | 48 | 22 | >4400 |

| Navitoclax (ABT-263) | <1 | <1 | <1 | >1000 |

| ABT-737 | <1 | <1 | <1 | >1000 |

| Obatoclax (GX15-070) | 260 | 290 | 220 | 220 |

Data compiled from publicly available sources.[5][6]

Experimental Protocols

Characterizing the mechanism of action of a Bcl-2 inhibitor involves a series of biochemical and cell-based assays to determine its binding affinity, cellular activity, and in vivo efficacy.

Biochemical Ligand Binding Assays

These assays quantify the direct interaction between the inhibitor and the target protein.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [14]

-

Principle: Measures the binding of the inhibitor to Bcl-2 by detecting the disruption of the interaction between a fluorescently labeled BH3 peptide and a His-tagged Bcl-2 protein.

-

Protocol:

-

Recombinant His-tagged Bcl-2 protein is incubated with a biotinylated BH3 peptide (e.g., BIM BH3) and a terbium-labeled anti-His antibody (donor).

-

Streptavidin-d2 (acceptor) is added, which binds to the biotinylated peptide.

-

In the absence of an inhibitor, the proximity of the donor and acceptor results in a high FRET signal.

-

The test compound is added in varying concentrations. If it binds to Bcl-2, it displaces the BH3 peptide, leading to a decrease in the FRET signal.

-

The IC50 value is determined by measuring the FRET signal across a range of inhibitor concentrations.

-

-

-

Surface Plasmon Resonance (SPR)

-

Principle: A label-free technique to measure real-time binding kinetics and affinity.

-

Protocol:

-

Recombinant Bcl-2 protein is immobilized on a sensor chip.

-

The inhibitor, at various concentrations, is flowed over the chip surface.

-

Binding of the inhibitor to Bcl-2 causes a change in the refractive index at the surface, which is detected as a response unit (RU).

-

Association (kon) and dissociation (koff) rate constants are measured, and the equilibrium dissociation constant (KD) is calculated (KD = koff/kon).

-

-

Cell-Based Apoptosis Assays

These assays confirm that the inhibitor induces apoptosis in cancer cells that are dependent on Bcl-2 for survival.

-

Caspase-Glo® 3/7 Assay

-

Principle: Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

-

Protocol:

-

Cancer cells (e.g., Bcl-2-dependent cell lines) are seeded in a 96-well plate and treated with the inhibitor at various concentrations for a specified time (e.g., 24-48 hours).

-

The Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase-3/7 substrate, is added to the cells.

-

If caspases 3 and 7 are active, the substrate is cleaved, generating a luminescent signal.

-

Luminescence is measured using a plate reader, and the EC50 value is determined.

-

-

-

Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry [15]

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Cells are treated with the inhibitor as described above.

-

Cells are harvested and washed with PBS.

-

Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

-

Experimental and Validation Workflow

The discovery and validation of a selective Bcl-2 inhibitor typically follows a structured workflow, from initial screening to in vivo efficacy studies.

Conclusion

Selective Bcl-2 inhibitors represent a significant advancement in targeted cancer therapy. By directly targeting a key node in the apoptosis regulatory network, these agents can effectively induce cell death in malignancies that have become dependent on Bcl-2 for survival. The mechanism of action, centered on the disruption of protein-protein interactions and the subsequent activation of the mitochondrial apoptotic pathway, has been extensively validated through a variety of biochemical and cellular assays. The continued development of novel Bcl-2 inhibitors and their combination with other anti-cancer agents holds great promise for improving patient outcomes.

References

- 1. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting BCL-2 in Cancer: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progress in targeting the BCL-2 family of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inactivation of prosurvival Bcl-2 proteins activates Bax/Bak through the outer mitochondrial membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 10. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Emerging Understanding of Bcl-2 Biology: Implications for Neoplastic Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to a Selective Bcl-2 Inhibitor

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a molecule designated "Bcl-2-IN-4." This guide, therefore, provides a comprehensive overview of a representative selective B-cell lymphoma 2 (Bcl-2) inhibitor, using aggregated and exemplary data from well-characterized molecules in this class. The principles, mechanisms, and methodologies described are standard for the preclinical evaluation of selective Bcl-2 inhibitors.

Introduction

The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of the intrinsic apoptotic pathway.[1] It functions as an anti-apoptotic protein by sequestering pro-apoptotic proteins, thereby preventing the initiation of programmed cell death.[2] In many malignancies, particularly hematological cancers, the overexpression of Bcl-2 is a key survival mechanism, allowing cancer cells to evade apoptosis and contributing to therapeutic resistance.[3][4]

Targeting the anti-apoptotic function of Bcl-2 with small-molecule inhibitors has emerged as a promising therapeutic strategy.[4] These inhibitors, often referred to as BH3 mimetics, bind to a hydrophobic groove on the Bcl-2 surface, displacing pro-apoptotic proteins and triggering apoptosis.[5] Selectivity is a critical attribute for these inhibitors. While Bcl-2 is a prime target, inhibition of other anti-apoptotic family members, such as Bcl-xL, can lead to on-target toxicities like thrombocytopenia.[6] This guide provides an in-depth technical overview of the mechanism, quantitative profile, and experimental evaluation of a selective Bcl-2 inhibitor.

Mechanism of Action

The primary mechanism of a selective Bcl-2 inhibitor is the disruption of the Bcl-2/pro-apoptotic protein interaction. Bcl-2 normally sequesters "activator" BH3-only proteins (like BIM) and "executioner" proteins (like BAX and BAK), preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).[2][7] By binding to the BH3-binding groove of Bcl-2 with high affinity, the inhibitor displaces these pro-apoptotic partners.[5][8]

The released BIM is then free to activate BAX and BAK, which oligomerize in the outer mitochondrial membrane, forming pores that lead to MOMP.[7] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[9] Cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, the initiator caspase in the intrinsic pathway.[9] Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[5]

Caption: Intrinsic apoptosis pathway and the action of a selective Bcl-2 inhibitor.

Quantitative Data Presentation

The efficacy and selectivity of a Bcl-2 inhibitor are defined by quantitative biochemical and cellular assays. The data below is representative of a highly selective inhibitor.

Table 1: In Vitro Binding Affinity

This table summarizes the binding affinity of the inhibitor to key Bcl-2 family proteins, typically measured by fluorescence polarization or a similar biophysical assay. Low Ki values indicate high affinity. The selectivity ratio highlights the preference for Bcl-2 over other anti-apoptotic proteins.

| Protein Target | Binding Affinity (Ki, nM) | Selectivity vs. Bcl-2 (Fold) |

| Bcl-2 | < 0.1 | 1 |

| Bcl-xL | > 400 | > 4000 |

| Bcl-w | > 400 | > 4000 |

| Mcl-1 | No binding | N/A |

| A1/Bfl-1 | No binding | N/A |

Data is illustrative and based on profiles of known selective inhibitors like Venetoclax.[10][11]

Table 2: Cellular Potency in Cancer Cell Lines

This table shows the half-maximal effective concentration (EC50) of the inhibitor required to induce cell death in various cancer cell lines. Potency is typically correlated with the cell line's dependence on Bcl-2 for survival.

| Cell Line | Cancer Type | Bcl-2 Dependence | EC50 (nM) |

| RS4;11 | Acute Lymphoblastic Leukemia | High | < 1 |

| MOLT-4 | Acute Lymphoblastic Leukemia | High | 5 - 10 |

| H146 | Small Cell Lung Cancer | High | < 5 |

| A549 | Non-Small Cell Lung Cancer | Low (Bcl-xL dependent) | > 5000 |

| HCT116 | Colorectal Carcinoma | Low | > 8000 |

Data is illustrative and demonstrates the correlation between Bcl-2 dependence and inhibitor sensitivity.

Experimental Protocols

Characterizing a selective Bcl-2 inhibitor involves a series of standardized in vitro and cell-based assays.

Protocol 1: Competitive Binding Assay (Fluorescence Polarization)

This assay quantifies the inhibitor's ability to disrupt the interaction between Bcl-2 and a fluorescently labeled BH3 peptide (e.g., from the BIM protein).

-

Objective: To determine the binding affinity (Ki) of the inhibitor for Bcl-2.

-

Materials:

-

Recombinant human Bcl-2 protein.

-

Fluorescein-labeled BIM BH3 peptide (26-mer).

-

Assay buffer (e.g., PBS, 0.01% Pluronic F-68).

-

Test inhibitor stock solution in DMSO.

-

Microplate reader with fluorescence polarization optics.

-

-

Methodology:

-

Prepare a solution of Bcl-2 protein and the fluorescent BIM BH3 peptide in assay buffer. The concentrations are optimized to ensure a stable polarization signal.

-

Serially dilute the test inhibitor in DMSO and then into the assay buffer.

-

Add the diluted inhibitor to wells of a black, low-volume 384-well plate.

-

Add the Bcl-2/peptide complex to the wells. Include controls for no inhibition (DMSO only) and background (peptide only).

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure fluorescence polarization.

-

-

Data Analysis: As the inhibitor displaces the fluorescent peptide from Bcl-2, the peptide tumbles more freely, causing a decrease in polarization. The data is plotted as polarization vs. inhibitor concentration, and the IC50 is determined from the resulting sigmoidal curve. The Ki is then calculated using the Cheng-Prusoff equation.

Protocol 2: Cell Viability and Apoptosis Assay (Flow Cytometry)

This assay measures the extent of apoptosis induced by the inhibitor in a cancer cell line.

-

Objective: To determine the cellular potency (EC50) and confirm the apoptotic mechanism of cell death.

-

Materials:

-

Bcl-2 dependent cancer cells (e.g., RS4;11).

-

Cell culture medium (e.g., RPMI-1640 + 10% FBS).

-

Test inhibitor.

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

-

Flow cytometer.

-

-

Methodology:

-

Seed cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to acclimate.

-

Treat cells with a serial dilution of the inhibitor (e.g., 0.1 nM to 10 µM) for 24-48 hours. Include a DMSO vehicle control.

-

Harvest the cells and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer provided in the apoptosis kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within one hour.

-

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. The percentage of apoptotic cells (early + late) is plotted against inhibitor concentration to calculate the EC50.

-

Caption: Workflow for a cell-based apoptosis assay using flow cytometry.

Mandatory Visualizations: Logical Relationships

Selectivity Profile of the Inhibitor

The therapeutic success of a Bcl-2 inhibitor is highly dependent on its selectivity. This diagram illustrates the desired binding profile, where the inhibitor potently targets Bcl-2 while sparing other anti-apoptotic proteins to avoid off-target toxicity.

Caption: Desired selectivity profile for minimizing off-target toxicity.

References

- 1. Bcl-2 - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 4. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in targeting the BCL-2 family of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. selleck.co.jp [selleck.co.jp]

A Technical Guide to Dual Mcl-1 and Bcl-2 Inhibition: A Promising Anti-Cancer Strategy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles behind the dual inhibition of Myeloid Cell Leukemia 1 (Mcl-1) and B-cell lymphoma 2 (Bcl-2), two key anti-apoptotic proteins. Overexpression of Mcl-1 and Bcl-2 is a common mechanism by which cancer cells evade programmed cell death (apoptosis), leading to tumor progression and resistance to therapy.[1][2][3] Simultaneously targeting both of these proteins presents a promising therapeutic strategy to overcome resistance and induce synergistic cancer cell death.[4][5][6] This document outlines the underlying signaling pathways, representative quantitative data for dual inhibitors, and detailed experimental protocols for their evaluation.

The Rationale for Dual Inhibition

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[7][8][9] This family includes both pro-apoptotic members (e.g., Bax, Bak, Bim, Puma, Noxa) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1).[4][8] In healthy cells, a delicate balance between these opposing factions dictates cell fate. In many cancers, this balance is tipped in favor of survival through the overexpression of anti-apoptotic proteins like Bcl-2 and Mcl-1.[1][2] These proteins sequester pro-apoptotic "activator" BH3-only proteins (like Bim) and prevent the activation of "effector" proteins Bax and Bak, thereby inhibiting the mitochondrial outer membrane permeabilization (MOMP) that is a point of no return in apoptosis.[3][4][8]

Tumors often develop a dependency on more than one anti-apoptotic protein for survival.[10] Inhibition of only one, for instance with a selective Bcl-2 inhibitor like Venetoclax, can lead to resistance as the cancer cells upregulate other anti-apoptotic proteins, particularly Mcl-1, to compensate.[4][11] Therefore, the dual inhibition of both Bcl-2 and Mcl-1 is a rational approach to preemptively combat this resistance mechanism and induce a more robust apoptotic response in a wider range of cancers.[4][6][10]

Core Signaling Pathway

The intrinsic apoptosis pathway is initiated by various cellular stresses, leading to the activation of BH3-only proteins. These proteins then interact with and inhibit the anti-apoptotic Bcl-2 family members, or directly activate the pro-apoptotic effector proteins Bax and Bak. The dual inhibition of Bcl-2 and Mcl-1 frees up pro-apoptotic proteins, leading to Bax/Bak oligomerization, MOMP, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

Quantitative Data Presentation

The efficacy of dual Bcl-2/Mcl-1 inhibitors is quantified through various biochemical and cell-based assays. The data below is representative of the types of measurements performed to characterize such compounds.

| Compound ID | Target | Binding Affinity (Ki, nM) | Cellular IC50 (nM) - H929 Cell Line |

| Bcl-2-IN-4 | Mcl-1 | 5.2 | 150 |

| Bcl-2 | 15.8 | ||

| Bcl-xL | > 5000 | ||

| Control A | Mcl-1 | 2.1 | 450 |

| (Mcl-1 selective) | Bcl-2 | > 10000 | |

| Bcl-xL | > 10000 | ||

| Control B | Mcl-1 | > 10000 | > 10000 |

| (Bcl-2 selective) | Bcl-2 | 0.8 | |

| Bcl-xL | 2500 |

Table 1: Representative quantitative data for a hypothetical dual Bcl-2/Mcl-1 inhibitor (Bcl-2-IN-4) compared to selective inhibitors. Ki values indicate the binding affinity to the target protein, while IC50 values represent the concentration required to inhibit 50% of cell viability in a cancer cell line known to be dependent on both Mcl-1 and Bcl-2.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of dual Bcl-2/Mcl-1 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound to Bcl-2 and Mcl-1 proteins by measuring the displacement of a fluorescently labeled peptide probe.[12][13][14]

Materials:

-

GST-tagged recombinant human Bcl-2 or Mcl-1 protein.

-

FAM-labeled Bak or Noxa BH3 peptide probe.

-

Terbium-conjugated anti-GST antibody (donor fluorophore).

-

Assay Buffer: 20 mM K Phosphate, pH 7.5, 50 mM NaCl, 1 mM EDTA, 0.005% Triton X-100.

-

Test compound (e.g., Bcl-2-IN-4) serially diluted in DMSO.

-

384-well, low-volume, black microplates.

-

TR-FRET-capable microplate reader.

Procedure:

-

Prepare the protein-antibody mix: Dilute the GST-tagged Bcl-2 or Mcl-1 protein and the Terbium-conjugated anti-GST antibody in assay buffer to the desired final concentrations (e.g., 4 nM protein, 1 nM antibody).

-

Dispense 5 µL of the protein-antibody mix into each well of the 384-well plate.

-

Add 50 nL of the serially diluted test compound or DMSO (vehicle control) to the respective wells.

-

Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the protein.

-

Prepare the peptide probe solution: Dilute the FAM-labeled BH3 peptide in assay buffer to its final concentration (e.g., 100 nM).

-

Add 5 µL of the peptide probe solution to each well.

-

Incubate the plate for 60-180 minutes at room temperature, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm for Terbium and 520 nm for FAM).

-

Calculate the ratio of the emission signals (620 nm / 520 nm).

-

Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a dual inhibitor.

Materials:

-

Human cancer cell line (e.g., H929, a multiple myeloma line dependent on both Bcl-2 and Mcl-1).

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test compound serially diluted in culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

96-well clear-bottom cell culture plates.

-

Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Add 100 µL of the serially diluted test compound to the wells (in triplicate). Include wells with vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate for 4-16 hours at 37°C, protected from light.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Normalize the absorbance values to the vehicle control wells and plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to confirm that the dual inhibitor disrupts the interaction between anti-apoptotic proteins (Bcl-2, Mcl-1) and pro-apoptotic proteins (e.g., Bim) within the cell.

Materials:

-

Cancer cells treated with the test compound or vehicle.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-Bcl-2 or anti-Mcl-1 for immunoprecipitation; anti-Bim for immunoblotting.

-

Protein A/G magnetic beads.

-

SDS-PAGE gels and Western blotting equipment.

-

Chemiluminescent substrate.

Procedure:

-

Treat cells with the test compound at a relevant concentration (e.g., 1x or 5x the IC50) for 4-6 hours.

-

Harvest and lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate 500-1000 µg of protein lysate with 2-4 µg of the immunoprecipitating antibody (e.g., anti-Mcl-1) overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

-

Wash the beads 3-5 times with cold lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with the primary antibody for the interacting protein (e.g., anti-Bim).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate. A decrease in the co-immunoprecipitated Bim in the compound-treated sample compared to the control indicates disruption of the Mcl-1/Bim interaction.

Experimental and Logical Workflows

The discovery and validation of a dual Bcl-2/Mcl-1 inhibitor follows a logical progression from initial screening to in vivo efficacy studies.

Conclusion and Future Directions

The dual inhibition of Bcl-2 and Mcl-1 represents a powerful strategy to induce apoptosis in cancer cells and overcome acquired resistance to single-agent BH3 mimetics. The continued development of potent and selective dual inhibitors holds significant promise for the treatment of various hematological malignancies and solid tumors. Future research will focus on optimizing the therapeutic window of these compounds to minimize on-target toxicities in normal tissues, identifying predictive biomarkers to select patient populations most likely to respond, and exploring rational combination therapies with other anti-cancer agents to achieve durable clinical responses.

References

- 1. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. MCL-1–dependent leukemia cells are more sensitive to chemotherapy than BCL-2–dependent counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous Inhibition of Mcl-1 and Bcl-2 Induces Synergistic Cell Death in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of dual Bcl-2/Mcl-1 inhibitors bearing 2-(1H-indol-4-yl)benzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual Mcl-1 and Bcl-2 inhibition as promising approach for treating tuberculosis | BioWorld [bioworld.com]

- 7. researchgate.net [researchgate.net]

- 8. Why do BCL-2 inhibitors work and where should we use them in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bcl-2 family: Novel insight into individualized therapy for ovarian cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ashpublications.org [ashpublications.org]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Assay in Summary_ki [bindingdb.org]

- 14. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Discovery and Synthesis of Bcl-2 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bcl-2 as a Therapeutic Target

The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of the intrinsic apoptosis pathway, a programmed cell death mechanism crucial for tissue homeostasis.[1] Overexpression of Bcl-2 is a hallmark of many cancers, enabling malignant cells to evade apoptosis and contributing to tumor progression and resistance to conventional therapies. This makes Bcl-2 an attractive target for the development of novel anticancer drugs. The therapeutic strategy revolves around inhibiting the anti-apoptotic function of Bcl-2, thereby restoring the natural cell death process in cancer cells. This is primarily achieved by developing small molecule inhibitors that bind to a hydrophobic groove on the Bcl-2 surface, mimicking the action of pro-apoptotic BH3-only proteins and preventing Bcl-2 from sequestering and inactivating pro-apoptotic proteins like Bax and Bak.

This guide provides a technical overview of the discovery and synthesis of Bcl-2 inhibitors, using a selection of representative compounds as case studies. It details the experimental methodologies and presents key quantitative data for these molecules.

Case Studies: Discovery and Synthesis of Representative Bcl-2 Inhibitors

As the specific compound "Bcl-2-IN-4" is not documented in publicly available scientific literature, this guide will focus on well-characterized Bcl-2 inhibitors to illustrate the principles of discovery and synthesis in this field. The selected examples are HA14-1 , a first-generation Bcl-2 inhibitor discovered through structure-based screening, and DC-B01 , a more recent inhibitor identified via virtual screening that targets a different domain of the Bcl-2 protein.

HA14-1: A Structure-Based Discovery

HA14-1, ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, was one of the first small organic compounds identified as a Bcl-2 inhibitor through in silico screening.[2] Its discovery was a landmark in targeting the Bcl-2 protein with non-peptidic small molecules.

The synthesis of HA14-1 was achieved following the method published by Yu et al.[2] While the detailed step-by-step synthesis is proprietary, the general approach involves a multi-component reaction, a common strategy for building molecular complexity in a single step.

The biological activity of HA14-1 has been characterized in various assays, and the key quantitative data is summarized in the table below.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (Bcl-2 binding) | ~9 µM | Competitive binding assay with Flu-BakBH3 peptide | [3][4] |

| Cell Viability (HL-60 cells) | >90% viability loss at 50 µM | MTT assay, 4-hour treatment | [4] |

DC-B01: A Novel BH4 Domain Inhibitor

DC-B01 is a recently discovered small molecule inhibitor of Bcl-2 that distinguishes itself by targeting the BH4 domain, unlike most inhibitors that target the BH3-binding groove.[5][6] This alternative binding site presents a novel strategy for modulating Bcl-2 function. DC-B01 was identified through a combination of virtual screening and subsequent biophysical and biochemical validation.[5][6]

The specific synthetic route for DC-B01 is detailed in the supplementary information of its discovery publication. The synthesis involves a multi-step process culminating in the final compound.

DC-B01 has demonstrated potent and specific activity in a range of assays. The key quantitative findings are presented in the table below.

| Parameter | Value | Assay Conditions | Reference |

| KD (Binding to full-length Bcl-2) | 2.16 µM | Surface Plasmon Resonance (SPR) | [5][7] |

| KD (Binding to ΔBH3 Bcl-2) | 2.81 µM | Surface Plasmon Resonance (SPR) | [5] |

| IC50 (RS;4:11 cells) | 3.15 µM | Cell growth inhibition assay | [7] |

| IC50 (H460 cells) | 3.74 µM | Cell growth inhibition assay | [7] |

| IC50 (A375 cells) | 14.47 µM | Cell growth inhibition assay | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the discovery and characterization of Bcl-2 inhibitors.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10][11]

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.[10][11]

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of medium and incubate for the desired period.[4]

-

Add the test compound (e.g., HA14-1) at various concentrations and incubate for the desired exposure time (e.g., 4 hours).[4]

-

Add 10 µL of MTT solution (final concentration 0.45 mg/mL) to each well.[8]

-

Incubate for 1-4 hours at 37°C.[8]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Mix thoroughly to ensure complete solubilization.[8]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Apoptosis Assay: Annexin V Staining

Annexin V staining is a common method for detecting apoptosis by flow cytometry.[12]

-

Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to identify apoptotic cells.[12] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, and is used to identify necrotic or late apoptotic cells.

-

Protocol:

-

Collect both floating and adherent cells and wash them twice with PBS.[12]

-

Resuspend the cell pellet in 400 µL of PBS.[12]

-

For each sample, prepare 100 µL of incubation buffer containing Annexin V-FITC and propidium iodide.[12]

-

Add 100 µL of the incubation buffer to 400 µL of the cell suspension.[12]

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[12]

-

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess the binding of a ligand to its target protein in a cellular context.[13][14]

-

Principle: The binding of a ligand to a protein often increases its thermal stability. In CETSA, cells are treated with a compound and then heated. Ligand-bound proteins will remain soluble at higher temperatures compared to unbound proteins, which will denature and precipitate. The amount of soluble protein remaining at different temperatures is then quantified, typically by Western blotting.[13]

-

Protocol:

-

Treat cells with the compound of interest or a vehicle control.

-

Heat the cell suspensions at a range of temperatures.

-

Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of the target protein (Bcl-2) in the soluble fraction by Western blotting.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway involving Bcl-2 and a general workflow for the discovery of Bcl-2 inhibitors.

Caption: The Bcl-2 signaling pathway in apoptosis.

Caption: A general workflow for the discovery of Bcl-2 inhibitors.

References

- 1. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery and identification of a novel small molecule BCL-2 inhibitor that binds to the BH4 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and identification of a novel small molecule BCL-2 inhibitor that binds to the BH4 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DC-B01 | BCL2 BH4 inhibitor | Probechem Biochemicals [probechem.com]

- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. japsonline.com [japsonline.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 14. annualreviews.org [annualreviews.org]

Chemical structure and properties of Bcl-2-IN-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bcl-2-IN-4 is a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway. Dysregulation of Bcl-2 is a hallmark of various malignancies, contributing to cancer cell survival and resistance to therapy. Bcl-2-IN-4 demonstrates high affinity for Bcl-2, leading to the disruption of its interaction with pro-apoptotic proteins and subsequent induction of apoptosis in cancer cells. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Bcl-2-IN-4, along with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

Bcl-2-IN-4, identified as compound 2 in patent WO2021180040A1, is a novel small molecule inhibitor of Bcl-2.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 2703134-40-9 | [1] |

| Molecular Formula | Not Publicly Available | - |

| Molecular Weight | Not Publicly Available | - |

| Oral Activity | Orally active | [1] |

Biological Activity and Properties

Bcl-2-IN-4 is characterized by its high potency and selectivity for the Bcl-2 protein over other members of the Bcl-2 family, such as Bcl-xL. This selectivity is crucial for minimizing off-target effects and associated toxicities.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Bcl-2 IC50 | 1.5 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Assay | [1] |

| Bcl-xL IC50 | 411 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Assay | [1] |

| Selectivity (Bcl-xL/Bcl-2) | >200-fold | - | [1] |

| Cell Proliferation IC50 | 2.7 nM | RS4;11 (human B-cell precursor leukemia) | [1] |

Mechanism of Action and Signaling Pathway

Bcl-2-IN-4 functions as a BH3 mimetic. It binds to the BH3-binding groove of the anti-apoptotic Bcl-2 protein, thereby displacing pro-apoptotic proteins like Bim, Bak, and Bax. The release of these pro-apoptotic effectors leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.

Experimental Protocols

The following are generalized protocols representative of the methodologies likely employed for the characterization of Bcl-2-IN-4, based on standard practices in the field. The specific details for Bcl-2-IN-4 would be found in the cited patent literature.

Bcl-2/Bcl-xL Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the protein-protein interaction between Bcl-2 or Bcl-xL and a pro-apoptotic BH3 peptide (e.g., from Bim or Bak).

Materials:

-

Recombinant GST-tagged Bcl-2 or His-tagged Bcl-xL protein

-

Fluorescently labeled (e.g., FITC or FAM) BH3 peptide

-

Anti-GST or Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)

-

Streptavidin conjugated to a FRET acceptor (if using a biotinylated peptide)

-

Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)

-

Bcl-2-IN-4 (or other test compounds) serially diluted in DMSO

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of Bcl-2-IN-4 in DMSO.

-

In a 384-well plate, add the test compound dilutions.

-

Add the recombinant Bcl-2 or Bcl-xL protein and the FRET donor-conjugated antibody.

-

Add the fluorescently labeled BH3 peptide.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).

-

Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.

RS4;11 Cell Proliferation Assay

This assay measures the effect of Bcl-2-IN-4 on the proliferation of the RS4;11 human B-cell precursor leukemia cell line, which is known to be dependent on Bcl-2 for survival.

Materials:

-

RS4;11 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTS)

-

Bcl-2-IN-4 serially diluted in DMSO

-

96-well clear-bottom cell culture plates

Procedure:

-

Seed RS4;11 cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Allow cells to attach and resume growth overnight.

-

Add serial dilutions of Bcl-2-IN-4 to the wells. Include a DMSO-only control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Normalize the data to the DMSO control and plot the percentage of viable cells against the compound concentration to determine the IC50 value.

Synthesis

The detailed synthesis protocol for Bcl-2-IN-4 is proprietary and described within the patent WO2021180040A1. Researchers interested in the synthesis of this compound should refer to the "Examples" section of this patent document for a step-by-step description of the chemical reactions, purification methods, and characterization of intermediates and the final product.

Conclusion

Bcl-2-IN-4 is a highly potent and selective small molecule inhibitor of Bcl-2 with significant anti-proliferative activity in Bcl-2-dependent cancer cell lines. Its favorable in vitro profile suggests its potential as a therapeutic agent for the treatment of hematological malignancies and other cancers characterized by Bcl-2 overexpression. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

Technical Guide: Bcl-2-IN-4 (CAS 2703134-40-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bcl-2-IN-4 is a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1] As a key regulator of the intrinsic apoptotic pathway, Bcl-2 is a validated therapeutic target in various malignancies.[2][3] Overexpression of Bcl-2 allows cancer cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[3] Bcl-2-IN-4 demonstrates high affinity for Bcl-2 and significant selectivity over other Bcl-2 family members, such as Bcl-xL, making it a valuable tool for investigating the role of Bcl-2 in cancer biology and a potential candidate for further drug development.[1] This document provides a comprehensive technical overview of Bcl-2-IN-4, including its biochemical properties, mechanism of action, and relevant experimental protocols.

Physicochemical and Biological Properties

Bcl-2-IN-4 is an orally active small molecule.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2703134-40-9 | [1] |

| Molecular Formula | C46H50ClN9O7S | [1] |

| Molecular Weight | 908.46 g/mol | [1] |

Quantitative Biological Data

The inhibitory activity of Bcl-2-IN-4 has been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this inhibitor.

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Biochemical Assay | Bcl-2 | 1.5 nM | [1] |

| Biochemical Assay | Bcl-xL | 411 nM | [1] |

| Cell Proliferation Assay | RS4;11 | 2.7 nM | [1] |

Note: The >200-fold selectivity for Bcl-2 over Bcl-xL highlights the specificity of this inhibitor.[1]

Mechanism of Action and Signaling Pathway

Bcl-2-IN-4 exerts its pro-apoptotic effect by selectively binding to the BH3-binding groove of the Bcl-2 protein. This action inhibits the sequestration of pro-apoptotic proteins like Bim, Bak, and Bax by Bcl-2.[2][3] The released pro-apoptotic proteins can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[4][5]

References

- 1. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 2. The Bcl-2 apoptotic switch in cancer development and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 5. Cellosaurus cell line RS4;11 (CVCL_0093) [cellosaurus.org]

In-depth Technical Guide to Bcl-2-IN-4: A Potent and Selective Bcl-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and functional characteristics of Bcl-2-IN-4, a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the intrinsic apoptosis pathway.

Core Molecular Data

Bcl-2-IN-4 is a small molecule inhibitor designed to specifically target the BH3-binding groove of the anti-apoptotic protein Bcl-2, thereby reactivating the programmed cell death pathway in cancer cells. The key molecular details are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 908.46 g/mol | [1] |

| Chemical Formula | C46H50ClN9O7S | [1] |

| CAS Number | 2703134-40-9 | [1] |

| Mechanism of Action | Potent, orally active, and selective Bcl-2 inhibitor | [1] |

| IC50 (Bcl-2) | 1.5 nM | [1] |

| IC50 (Bcl-xL) | 411 nM | [1] |

| Cell Proliferation IC50 (RS4;11) | 2.7 nM | [1] |

Bcl-2 Signaling Pathway and Mechanism of Inhibition

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway of apoptosis, or programmed cell death. This pathway is crucial for normal tissue homeostasis, and its dysregulation is a hallmark of many cancers, leading to uncontrolled cell survival.

The Bcl-2 family consists of both pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1). In healthy cells, a delicate balance between these opposing factions dictates cell fate. Anti-apoptotic proteins, such as Bcl-2, function by sequestering their pro-apoptotic counterparts, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).

In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 creates a survival advantage, allowing malignant cells to evade apoptosis. Bcl-2 inhibitors, such as Bcl-2-IN-4, are designed to disrupt this pathological survival mechanism. These small molecules, often referred to as "BH3 mimetics," bind to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins. The liberated pro-apoptotic proteins are then free to induce MOMP, leading to the release of cytochrome c and other pro-apoptotic factors from the mitochondria, ultimately culminating in caspase activation and the execution of apoptosis.

Below is a diagram illustrating the Bcl-2 signaling pathway and the point of intervention for an inhibitor like Bcl-2-IN-4.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of Bcl-2 inhibitors, based on methodologies described in the patent literature (WO2021180040A1) and related publications. These should be adapted and optimized for specific experimental conditions.

Synthesis of Bcl-2-IN-4

The synthesis of Bcl-2-IN-4 and analogous compounds typically involves a multi-step organic synthesis approach. A generalized workflow is presented below. For the specific synthesis of Bcl-2-IN-4 (referred to as compound 2 in the patent), the detailed procedures can be found within the experimental section of patent WO2021180040A1.

Biological Evaluation of Bcl-2-IN-4

1. In Vitro Binding Affinity Assay (Fluorescence Polarization)

This assay measures the ability of the inhibitor to disrupt the interaction between Bcl-2 and a fluorescently labeled BH3 peptide.

-

Materials: Recombinant human Bcl-2 protein, fluorescently labeled BH3 peptide (e.g., from Bim or Bad), Bcl-2-IN-4, assay buffer.

-

Procedure:

-

Prepare a solution of recombinant Bcl-2 protein and the fluorescently labeled BH3 peptide in the assay buffer.

-

Add serial dilutions of Bcl-2-IN-4 to the protein-peptide mixture in a microplate.

-

Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

A decrease in fluorescence polarization indicates the displacement of the fluorescent peptide from Bcl-2 by the inhibitor.

-

Calculate the IC50 value from the dose-response curve.

-

2. Cell-Based Proliferation/Viability Assay

This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines that are dependent on Bcl-2 for survival (e.g., RS4;11).

-

Materials: Bcl-2-dependent cancer cell line (e.g., RS4;11), cell culture medium, Bcl-2-IN-4, a reagent for measuring cell viability (e.g., CellTiter-Glo®).

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of Bcl-2-IN-4.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in cell viability.

-

3. Apoptosis Induction Assay (Flow Cytometry)

This assay confirms that the observed decrease in cell viability is due to the induction of apoptosis.

-

Materials: Cancer cell line, Bcl-2-IN-4, Annexin V-FITC and Propidium Iodide (PI) staining kit, flow cytometer.

-

Procedure:

-

Treat the cells with Bcl-2-IN-4 at a concentration around its IC50 value for a defined period (e.g., 24-48 hours).

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V and PI positive).

-

This technical guide provides a foundational understanding of Bcl-2-IN-4. For more detailed experimental procedures and data, it is recommended to consult the primary literature, including the cited patent application WO2021180040A1.

References

In Vitro Characterization of Bcl-2-IN-4: A Technical Guide

Disclaimer: The following technical guide details the in vitro characterization of a hypothetical Bcl-2 inhibitor, designated "Bcl-2-IN-4". The data presented are for illustrative purposes and are based on typical findings for selective Bcl-2 inhibitors.

This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel Bcl-2 inhibitors. It provides an overview of key in vitro assays, corresponding experimental protocols, and data interpretation.

Introduction to Bcl-2 and Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway.[1][2] This family includes both pro-apoptotic (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[2] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to therapy.[1][3] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can restore the apoptotic signaling pathway in cancer cells.[4] Bcl-2-IN-4 is a novel investigational small molecule designed to selectively inhibit the anti-apoptotic protein Bcl-2.

Biochemical Characterization of Bcl-2-IN-4

Biochemical assays are fundamental to determining the direct interaction of an inhibitor with its target protein and assessing its binding affinity and selectivity.

A primary step in characterizing a Bcl-2 inhibitor is to quantify its binding affinity to Bcl-2 and other anti-apoptotic family members to determine its potency and selectivity.[5] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method for this purpose.[6]

Table 1: Binding Affinity of Bcl-2-IN-4 to Anti-Apoptotic Bcl-2 Family Proteins

| Protein | Ki (nM) |

| Bcl-2 | 0.5 |

| Bcl-xL | 850 |

| Mcl-1 | >10,000 |

| Bcl-w | 2,500 |

| Bfl-1/A1 | >10,000 |

-

Reagents: His-tagged recombinant human Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1/A1), biotinylated BIM BH3 peptide, Terbium-cryptate labeled anti-His antibody (donor), and XL665-conjugated streptavidin (acceptor).

-

Assay Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 and 1% BSA.

-

Procedure:

-

Add 5 µL of assay buffer containing the respective Bcl-2 family protein to the wells of a 384-well plate.

-

Add 5 µL of Bcl-2-IN-4 at various concentrations (typically a serial dilution).

-

Add 5 µL of a pre-mixed solution of biotinylated BIM BH3 peptide and XL665-conjugated streptavidin.

-

Add 5 µL of Terbium-cryptate labeled anti-His antibody.

-

Incubate the plate for 2-4 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).

-

-

Data Analysis: The TR-FRET ratio (665 nm/620 nm) is calculated and plotted against the inhibitor concentration. The IC50 values are determined from the resulting dose-response curve and converted to Ki values using the Cheng-Prusoff equation.

Cellular Characterization of Bcl-2-IN-4

Cell-based assays are essential to confirm the on-target activity of the inhibitor in a biological context and to assess its functional consequences.

To demonstrate the Bcl-2-dependent mechanism of action, the effect of Bcl-2-IN-4 on the viability of cell lines with known dependence on specific anti-apoptotic proteins is evaluated.

Table 2: Anti-proliferative Activity of Bcl-2-IN-4 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Bcl-2 Family Dependence | EC50 (nM) |

| RS4;11 | Acute Lymphoblastic Leukemia | Bcl-2 | 15 |

| MOLT-4 | Acute Lymphoblastic Leukemia | Bcl-xL | >5,000 |

| H929 | Multiple Myeloma | Mcl-1 | >10,000 |

| OCI-LY1 | Diffuse Large B-cell Lymphoma | Bcl-2 | 25 |

-

Cell Culture: Culture cancer cell lines in their recommended media and conditions.

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Bcl-2-IN-4 for 72 hours.

-

Equilibrate the plates to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is plotted against the inhibitor concentration to determine the EC50 value.

To confirm that cell death occurs via apoptosis, assays that measure markers of apoptosis, such as caspase activation or Annexin V staining, are performed.

-

Cell Treatment: Treat Bcl-2 dependent cells (e.g., RS4;11) with Bcl-2-IN-4 at various concentrations for 24 hours.

-

Procedure:

-

Follow the same initial steps as the cell viability assay.

-

Add Caspase-Glo® 3/7 reagent to each well.

-

Mix and incubate at room temperature for 1-2 hours.

-

Measure luminescence.

-

-

Data Analysis: An increase in luminescence indicates the activation of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Mechanism of Action

Understanding the molecular mechanism by which Bcl-2-IN-4 induces apoptosis is crucial.

Co-immunoprecipitation (Co-IP) can be used to demonstrate that Bcl-2-IN-4 disrupts the interaction between Bcl-2 and pro-apoptotic proteins like BIM.

-

Cell Lysis: Treat Bcl-2 dependent cells with Bcl-2-IN-4 for 4-6 hours. Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation:

-

Incubate the cell lysates with an anti-Bcl-2 antibody overnight at 4°C.

-

Add Protein A/G magnetic beads to pull down the Bcl-2 protein complexes.

-

Wash the beads several times to remove non-specific binding.

-

-

Western Blotting:

-

Elute the protein complexes from the beads.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with antibodies against Bcl-2 and BIM.

-

-

Data Analysis: A decrease in the amount of BIM co-immunoprecipitated with Bcl-2 in the presence of Bcl-2-IN-4 indicates that the inhibitor disrupts their interaction.

Visualizations

Caption: Bcl-2 signaling pathway and the mechanism of action of Bcl-2-IN-4.

Caption: Workflow for the TR-FRET based Bcl-2 binding assay.

Caption: Workflow for determining cell viability upon treatment with Bcl-2-IN-4.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Bcl-2 Family - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]

- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

In-Depth Technical Guide: Bcl-2-IN-4 Binding Affinity to Bcl-2 Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the inhibitor Bcl-2-IN-4 to its target protein, Bcl-2. This document includes quantitative binding data, detailed experimental methodologies for assessing such interactions, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Bcl-2 and Apoptosis

The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of the intrinsic pathway of apoptosis, or programmed cell death.[1][2][3] Bcl-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria, a key event in the apoptotic cascade.[2] It functions by binding to and sequestering pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak.[2] In many cancers, Bcl-2 is overexpressed, leading to the survival of malignant cells that would otherwise undergo apoptosis.[2] This makes Bcl-2 a prime target for cancer therapy. Bcl-2 inhibitors, by blocking the anti-apoptotic function of Bcl-2, can restore the natural process of cell death in cancer cells.[4][5]

Quantitative Binding Affinity of Bcl-2-IN-4

Bcl-2-IN-4 is a potent and selective inhibitor of the Bcl-2 protein. The following table summarizes the key quantitative metrics of its binding affinity and cellular activity.

| Metric | Target/Cell Line | Value | Selectivity | Reference |

| IC50 | Bcl-2 | 1.5 nM | >200-fold vs. Bcl-xL | [6] |

| IC50 | Bcl-xL | 411 nM | [6] | |

| IC50 | RS4;11 cells | 2.7 nM | [6] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols for Determining Binding Affinity

Several biophysical and biochemical assays are commonly employed to determine the binding affinity of small molecule inhibitors to Bcl-2. While the specific protocol used for Bcl-2-IN-4 is detailed in patent literature (WO2021180040A1), this section outlines the general methodologies for three standard, high-throughput techniques.[6]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust, homogeneous assay format widely used for studying protein-protein interactions and inhibitor screening.[7][8]

Principle: This assay measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., a red-shifted dye). In a Bcl-2 binding assay, a tagged Bcl-2 protein might be labeled with the donor, and a fluorescently labeled ligand (e.g., a BH3 peptide) with the acceptor. When in close proximity due to binding, excitation of the donor results in energy transfer and emission from the acceptor. A test compound that inhibits this interaction will disrupt FRET, leading to a decrease in the acceptor signal. The use of long-lifetime lanthanide donors allows for a time-delay between excitation and detection, minimizing background fluorescence.[9]

Detailed Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA).

-

Dilute recombinant His-tagged Bcl-2 protein and a biotinylated BH3-domain peptide (e.g., from Bak or Bim) to desired concentrations in the assay buffer.

-

Dilute a Europium-labeled anti-His antibody (donor) and Streptavidin-conjugated acceptor fluorophore in the assay buffer.

-

Prepare a serial dilution of the test compound (e.g., Bcl-2-IN-4) in DMSO, followed by a further dilution in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the diluted test compound or vehicle (DMSO) to the assay wells.

-

Add 5 µL of the Bcl-2 protein solution.

-

Add 5 µL of the biotinylated BH3 peptide solution.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibration.

-

Add 5 µL of the pre-mixed donor and acceptor fluorophore solution.

-

Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, with excitation typically around 320-340 nm.

-

Measure emission at two wavelengths: the donor emission (e.g., ~620 nm) and the acceptor emission (e.g., ~665 nm).

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based, no-wash immunoassay technology used for detecting biomolecular interactions with high sensitivity.[10][11]

Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads.[12] In a Bcl-2 binding assay, one might use a biotinylated BH3 peptide that binds to Streptavidin-coated Donor beads, and an antibody against a tag on the Bcl-2 protein that binds to Acceptor beads. When the Bcl-2 protein and the BH3 peptide interact, they bring the Donor and Acceptor beads into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to a nearby Acceptor bead, triggering a chemiluminescent reaction that emits light at ~615 nm.[12] An inhibitor will prevent this interaction, resulting in a decreased signal.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare assay buffer as per the manufacturer's instructions.

-

Dilute biotinylated anti-analyte antibody and acceptor bead-conjugated anti-analyte antibody in the assay buffer.

-

Dilute the analyte (recombinant Bcl-2 protein) to the desired concentration.

-

Prepare a serial dilution of the test compound.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the serially diluted test compound to the wells.

-

Add 5 µL of the Bcl-2 protein.

-

Add 5 µL of a mix of the biotinylated antibody and the acceptor beads.

-

Incubate for a specified time (e.g., 90 minutes) at room temperature.

-

Add 10 µL of the Streptavidin-Donor beads.

-

Incubate for a further period (e.g., 60 minutes) in the dark at room temperature.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaLISA-compatible plate reader.

-

The signal is measured as light emission at ~615 nm.

-

Plot the signal against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rates) in addition to affinity data.[13][14]

Principle: One binding partner (the ligand, e.g., Bcl-2 protein) is immobilized on a sensor chip. A solution containing the other binding partner (the analyte, e.g., Bcl-2-IN-4) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle. This change is proportional to the mass bound to the surface and is recorded in a sensorgram.[14]

Detailed Methodology:

-

Chip Preparation and Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., CM5).

-

Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified Bcl-2 protein in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level through amine coupling.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the analyte (Bcl-2-IN-4) in a suitable running buffer (e.g., HBS-EP+).

-

Inject the different concentrations of the analyte over the immobilized Bcl-2 surface, followed by a dissociation phase where only running buffer is flowed.

-

Regenerate the surface between cycles with a pulse of a harsh solution (e.g., glycine-HCl, pH 2.5) to remove the bound analyte.

-

-

Data Acquisition and Analysis:

-

The binding events are recorded in real-time as a sensorgram (response units vs. time).

-

The association rate (ka) and dissociation rate (kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (KD) is calculated as kd/ka.

-

Visualizations

Bcl-2 Signaling Pathway in Apoptosis

Caption: The intrinsic apoptosis pathway regulated by the Bcl-2 family of proteins.

Experimental Workflow for TR-FRET Assay

Caption: A generalized workflow for determining inhibitor IC50 using a TR-FRET assay.

References

- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bcl-2 - Wikipedia [en.wikipedia.org]

- 3. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]

- 10. revvity.com [revvity.com]

- 11. revvity.com [revvity.com]

- 12. tgrbiosciences.com [tgrbiosciences.com]

- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 14. criver.com [criver.com]

In-depth Technical Guide: Selectivity Profile of Bcl-2-IN-4 Against Other Bcl-2 Family Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of the Bcl-2 inhibitor, Bcl-2-IN-4. The document details its binding affinity against various members of the B-cell lymphoma 2 (Bcl-2) protein family, the experimental methodologies used to determine these interactions, and the relevant cellular activity. This guide is intended to provide researchers, scientists, and drug development professionals with the core information necessary to evaluate and potentially utilize this compound in apoptosis-related research.

Introduction to Bcl-2 Family Proteins and Apoptosis

The Bcl-2 family of proteins are central regulators of the intrinsic pathway of apoptosis, or programmed cell death. This family is comprised of both pro-apoptotic members (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1/Bfl-1). The balance between these opposing factions dictates the cell's fate. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, leading to tumor progression and resistance to therapy.

Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins (BH3 mimetics) can restore the apoptotic signaling by binding to and inhibiting the anti-apoptotic Bcl-2 family members. The selectivity of these inhibitors is a critical aspect of their therapeutic potential, as different cancer types can be dependent on different anti-apoptotic proteins for survival.

Selectivity Profile of Bcl-2-IN-4

Bcl-2-IN-4 is a potent and selective inhibitor of the Bcl-2 protein. Its selectivity has been characterized through biochemical assays that measure its binding affinity to various Bcl-2 family members. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Bcl-2 Family Protein | IC50 (nM) | Selectivity (fold vs. Bcl-2) |

| Bcl-2 | 1.5 | 1 |

| Bcl-xL | 411 | >274 |

Data sourced from patent WO2021180040A1, as cited by commercial suppliers[1].

As the data indicates, Bcl-2-IN-4 demonstrates high affinity for Bcl-2, with an IC50 value in the low nanomolar range. Importantly, it exhibits a selectivity of over 200-fold for Bcl-2 compared to the closely related anti-apoptotic protein Bcl-xL[1]. Data for other Bcl-2 family members such as Mcl-1, Bcl-w, and A1/Bfl-1 is not currently available in the public domain.

Cellular Activity

In addition to its biochemical profile, the on-target activity of Bcl-2-IN-4 has been demonstrated in a cellular context. In the RS4;11 human B-cell precursor leukemia cell line, which is known to be dependent on Bcl-2 for survival, Bcl-2-IN-4 inhibits cell proliferation with an IC50 of 2.7 nM[1]. This potent cellular activity is consistent with its high binding affinity for Bcl-2.

Experimental Protocols

The determination of the binding affinities and cellular activity of Bcl-2 inhibitors like Bcl-2-IN-4 typically involves a series of standardized biochemical and cell-based assays. The following are detailed descriptions of the likely methodologies employed.

Biochemical Binding Affinity Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a common method for quantifying the binding of an inhibitor to its target protein in a high-throughput format.

-